molecular formula C10H10ClN3 B11897792 (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B11897792
M. Wt: 207.66 g/mol
InChI Key: HXEKJDISLPDGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine is an organic compound with the molecular formula C10H10ClN3. It features a pyrazole ring attached to a phenyl group, which is further substituted with a chlorine atom and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the nitro group to an amine using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
  • 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Uniqueness

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methanamine group on the phenyl ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

(3-chloro-4-pyrazol-1-ylphenyl)methanamine

InChI

InChI=1S/C10H10ClN3/c11-9-6-8(7-12)2-3-10(9)14-5-1-4-13-14/h1-6H,7,12H2

InChI Key

HXEKJDISLPDGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)CN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.